Acebrochol historical use as sedative and hypnotic agent
Acebrochol historical use as sedative and hypnotic agent
Chemical Class: Halogenated Sterol | Therapeutic Category: Sedative-Hypnotic (Obsolete) CAS Registry Number: 25182-80-3 (Alcohol form)[1]
Executive Summary
Acebrochol (5,6β-dibromo-5α-cholestan-3β-ol) represents a distinct chapter in the history of psychopharmacology, bridging the era of inorganic bromide salts and the advent of modern neuroactive steroids.[1] Unlike simple salts (e.g., Potassium Bromide), Acebrochol utilized a cholesterol backbone as a lipophilic delivery vector for bromine. This guide analyzes its chemical synthesis, pharmacodynamics, and the toxicological rationale for its obsolescence. While no longer in clinical use, its design principles remain relevant for researchers investigating lipid-drug conjugates (LDCs) and blood-brain barrier (BBB) permeation.[1]
Chemical Architecture & Synthesis
The pharmacological logic of Acebrochol was to mask the ionic character of bromine within a lipophilic sterol shell, theoretically improving central nervous system (CNS) uptake while reducing the gastric irritation associated with inorganic bromides.
Structural Definition[1][2]
-
IUPAC Name: 5,6-dibromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol[1][2]
-
Stereochemistry: The addition of bromine to the 5,6-double bond of cholesterol typically proceeds via anti-addition, resulting in the 5α,6β-dibromide configuration.[1] This diaxial orientation is critical for the molecule's stability and metabolic profile.
Synthesis Protocol: Electrophilic Halogenation
The following protocol describes the standard synthesis of Acebrochol from cholesterol. This reaction is a classic example of anti-stereoselective electrophilic addition.
Reagents Required:
-
Cholesterol (Recrystallized, >99% purity)
-
Bromine (
)[3][5][6][7][8][9][10][11] -
Glacial Acetic Acid (Solvent)
-
Diethyl Ether (Co-solvent)
-
Sodium Acetate (Buffer)
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 g of cholesterol in 100 mL of anhydrous diethyl ether in a round-bottom flask. Cool the solution to 0°C in an ice bath to suppress side reactions (oxidation).
-
Bromination: Prepare a solution of 4.5 g bromine in 50 mL of glacial acetic acid.
-
Addition: Add the bromine solution dropwise to the cholesterol solution over 20 minutes with constant stirring.
-
Observation: The solution will transition from clear to a persistent pale orange/yellow, indicating a slight excess of bromine.
-
-
Crystallization: The 5α,6β-dibromide product is less soluble than the starting material. As the reaction proceeds, a heavy white precipitate forms.
-
Work-up: Filter the precipitate under vacuum. Wash the filter cake with cold acetic acid (2 x 20 mL) followed by cold methanol (2 x 20 mL) to remove trace bromine.
-
Purification: Recrystallize from ethanol/ether (1:1 mixture) to yield needle-like crystals.
-
Validation:
-
Melting Point: 110–114°C (Decomposition).
-
TLC:[1] Silica gel, Hexane:Ethyl Acetate (8:2). Product
will be lower than cholesterol due to increased polarity of the C-Br bonds.
-
Synthesis Pathway Visualization[1]
Caption: Electrophilic addition of bromine to cholesterol. The formation of the cyclic bromonium ion ensures the specific 5α,6β stereochemistry.
Pharmacodynamics & Mechanism of Action
Acebrochol operates via a "Prodrug-Like" mechanism.[1] Unlike modern benzodiazepines that bind allosterically to GABA receptors directly, Acebrochol relies on metabolic liberation.
The Bromide Hypothesis
The primary sedative effect is attributed to the release of inorganic bromide ions (
-
Transport: The cholesterol backbone allows rapid transit across the Blood-Brain Barrier (BBB) via lipid transport mechanisms, achieving higher initial CNS concentrations than simple salts (e.g., NaBr).
-
Metabolism: Hepatic lipases and dehalogenases slowly cleave the carbon-bromine bonds.
-
Ion Action: The liberated
ions substitute for chloride ( ) ions at the GABA-A receptor ionophore.[1] -
Hyperpolarization:
permeates the ion channel more readily than but dissociates slower, leading to enhanced inhibitory postsynaptic potentials (IPSPs) and neuronal sedation.[1]
Secondary Lipid Modulation
Recent retrospective analyses suggest the sterol backbone may exert weak neuroactive steroid effects, potentially modulating membrane fluidity or interacting with neurosteroid binding sites on the GABA receptor, though this is secondary to the bromide effect.
Mechanism of Action Diagram
Caption: Pharmacokinetic pathway showing the metabolic liberation of the active bromide ion and its target interaction at the neuronal GABA-A receptor.[1]
Toxicology & Obsolescence
Acebrochol was withdrawn and replaced by barbiturates and later benzodiazepines due to its unfavorable pharmacokinetic profile and high toxicity risks.
Bromism (Chronic Toxicity)
Because bromide has an extremely long half-life (9–12 days in humans), it accumulates in the body. Chronic dosing leads to "Bromism," a toxic syndrome characterized by:
-
Dermatologic: Acneiform rash (Bromoderma).[9]
-
Neurologic: Tremors, ataxia, psychosis, and memory loss.
Comparative Pharmacokinetics
The table below illustrates why Acebrochol is inferior to modern agents.
| Parameter | Acebrochol (Bromide Source) | Diazepam (Benzodiazepine) | Clinical Implication |
| Half-Life | 9–12 Days (Active Ion) | 20–50 Hours | Acebrochol accumulation leads to toxicity.[1] |
| Therapeutic Index | Narrow | Wide | High risk of overdose with Acebrochol. |
| Mechanism | Ion substitution ( | Allosteric GABA modulation | Diazepam is more specific with fewer systemic side effects.[1] |
| Reversal Agent | Chloride Loading (Slow) | Flumazenil (Rapid) | No immediate antidote for Acebrochol overdose. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91325, 5,6-Dibromocholestan-3beta-ol. Retrieved from [Link]
-
Fieser, L. F. (1955). Cholesterol dibromide. Organic Syntheses, Coll. Vol. 3, p.207. Retrieved from [Link] (Note: Link directs to general OrgSyn database; specific volume citation is standard).
- Shorter, E. (1997).A History of Psychiatry: From the Era of the Asylum to the Age of Prozac. Wiley. (Context on Bromide use in history).
- Fried, F. E., & Malek-Ahmadi, P. (1975).Bromism: Recent perspectives. Southern Medical Journal.
-
World Health Organization. Acebrochol (INN).[4] WHO MedNet.[4] Retrieved from [Link] (General INN registry).
Sources
- 1. 5,6β-dibromo-5α-cholestane | CAS#:6213-04-3 | Chemsrc [chemsrc.com]
- 2. 5,6-Dibromocholestan-3beta-ol | C27H46Br2O | CID 91325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6-Dibromocholestanol | C27H46Br2O | CID 129805113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acebrochol - Wikipedia [en.wikipedia.org]
- 5. Unexplained Bromide Toxicity Presenting as Hyperchloremia and a Negative Anion Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Bromism [gulflink.health.mil]
- 8. Educational Series 2. Bulletin 5. Vignette 2: Sedatives in the second part of the 19th century [inhn.org]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. Bromism: An overlooked and elusive toxidrome from chronic dextromethorphan abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bromine - Wikipedia [en.wikipedia.org]
- 12. Bromism - Wikipedia [en.wikipedia.org]
